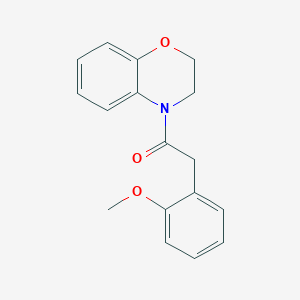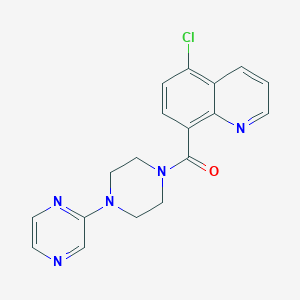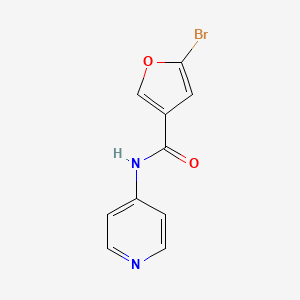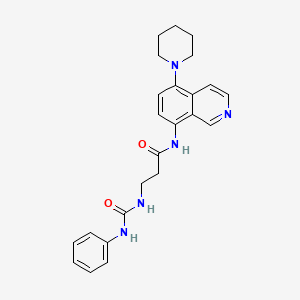![molecular formula C20H19N5O2 B7497046 1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7497046.png)
1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a particular method and has been subject to extensive research to understand its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis, a process that leads to the death of cancer cells.
実験室実験の利点と制限
The advantages of using 1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide in lab experiments include its anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of various diseases. However, its limitations include the lack of understanding of its mechanism of action, which makes it challenging to develop targeted therapies.
将来の方向性
There are several future directions for the research on 1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of targeted therapies for the treatment of inflammatory diseases and cancer.
3. Investigation of the potential side effects of the compound.
4. Studies to determine the optimal dosage and administration of the compound.
5. Investigation of the compound's potential applications in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, 1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide is a chemical compound that has shown promising results in various scientific fields. Its potential applications in the treatment of inflammatory diseases and cancer make it a subject of significant interest in the scientific community. Further research is needed to fully understand its mechanism of action and develop targeted therapies for the treatment of various diseases.
合成法
The synthesis of 1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide involves a multi-step process that includes the reaction of 2-imidazol-1-ylpyridin-3-ylmethanol with 1-acetyl-2,3-dihydroindole-5-carboxylic acid. The reaction is catalyzed by a base and solvent, followed by purification using chromatography.
科学的研究の応用
This compound has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its anti-cancer properties, showing promising results in inhibiting the growth of cancer cells.
特性
IUPAC Name |
1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-14(26)25-9-6-15-11-16(4-5-18(15)25)20(27)23-12-17-3-2-7-22-19(17)24-10-8-21-13-24/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQKLYSSMZPLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7496963.png)


![2,3-Dihydro-1,4-benzoxazin-4-yl-[3-(dimethylamino)phenyl]methanone](/img/structure/B7497006.png)
![6-(2-Ethyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7497011.png)

![6-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7497026.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)


![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide](/img/structure/B7497072.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromofuran-3-carboxamide](/img/structure/B7497077.png)

![N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7497091.png)